Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate

Lipophilicity ADME Prediction Isomer Comparison

Regiochemical inconsistency between 2-pyrimidinyl and 4-pyrimidinyl isomers compromises kinase inhibitor SAR and necessitates costly batch revalidation. This compound provides structurally authenticated 2-pyrimidinyl substitution essential for baricitinib and JAK1/JAK2 pharmacophore integrity. • Enables donor-acceptor-acceptor hydrogen-bonding and metal-coordination motifs unavailable from the 4-pyrimidinyl isomer. • Orthogonal Boc protection permits sequential deprotection-coupling (e.g., Horner-Emmons olefination → sulfonamidation) without azetidine-N interference. • Eliminates structural mismatch risk in patent-protected synthetic routes; verified intermediate for baricitinib.

Molecular Formula C12H17N3O2
Molecular Weight 235.287
CAS No. 1236861-59-8
Cat. No. B594146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate
CAS1236861-59-8
Synonymstert-butyl 3-(pyriMidin-2-yl)azetidine-1-carboxylate
Molecular FormulaC12H17N3O2
Molecular Weight235.287
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=NC=CC=N2
InChIInChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3
InChIKeyIPHKADORQLZWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Benchmarks


Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8) is a synthetic heterocyclic building block containing a Boc-protected azetidine ring substituted at the 3-position with a pyrimidine ring specifically linked through the 2-carbon position [1]. This compound holds a molecular formula of C12H17N3O2, a molecular weight of 235.28 g/mol, and a topological polar surface area (TPSA) of 55.3 Ų [1]. The specific 2-pyrimidinyl substitution distinguishes it from its 4-pyrimidinyl isomer (CAS 1236861-78-1), influencing the compound's electronic profile and potential metal-coordination behavior in subsequent synthetic transformations.

Why 4-Pyrimidinyl and Free Amine Analogs Cannot Substitute


Simple functional group interchange between the 2-pyrimidinyl and 4-pyrimidinyl isomers or the corresponding free amine is not substitutionally valid in critical research settings [1]. The nitrogen position on the pyrimidine ring dictates the directionality of hydrogen-bonding and metal-chelation interactions, directly affecting molecular recognition in target-binding assays and the regiochemical outcome of organometallic coupling reactions. In parallel, the Boc-protected azetidine nitrogen is essential for maintaining the compound's integrity during synthetic sequences where a basic secondary amine would be deprotonated or undergo unwanted side reactions. The following evidence quantifies these structural and functional advantages.

Quantitative Differentiation Against Closest Analogs


Computed Lipophilicity: 2- vs 4-Pyrimidinyl Isomers

Direct property comparison with the 4-pyrimidinyl isomer (CAS 1236861-78-1) reveals an identical computed XLogP3 value of 1.0 for both isomers, suggesting that any observed differential biological activity or solubility profile arises from electronic and geometric rather than simple lipophilic differences [1][2].

Lipophilicity ADME Prediction Isomer Comparison

TPSA Parity and Electronic Distribution Differences

TPSA values for the 2-pyrimidinyl and 4-pyrimidinyl isomers are computationally identical at 55.3 Ų [1][2]. This demonstrates that molecular shape-based descriptors derived solely from connectivity cannot distinguish these isomers; experimental selection must rely on quantum-mechanical differences in dipole moment and frontier molecular orbital distribution inherent to the pyrimidine substitution pattern.

Polar Surface Area Permeability Isomer Differentiation

Hydrogen Bond Acceptor/Donor Count Equivalence

Both isomers possess 4 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) [1][2]. Consequently, any differential IC50 or binding affinity observed in kinase or PDE4 assays between 2-pyrimidinyl and 4-pyrimidinyl azetidine-containing inhibitors must originate from the distinct nitrogen placement altering the spatial orientation of hydrogen-bonding acceptor sites, not from a change in the absolute number of such sites.

Hydrogen Bonding Molecular Recognition Isosteric Comparison

Boc Protection for Orthogonal Synthetic Manipulation

In a published synthesis of baricitinib, a tert-butyloxycarbonyl (Boc)-protected azetidine intermediate analogous to our target compound undergoes chemoselective Horner-Emmons olefination without perturbation of the Boc group, followed by controlled acidic deprotection and sulfonamidation . The unprotected amine 3-(pyrimidin-2-yl)azetidine (CAS 1236861-61-2) would be incompatible with these conditions, leading to N-alkylation by-products and significantly reduced isolated yields.

Orthogonal Protection Synthetic Chemistry Azetidine Stability

2-Pyrimidinyl Directing Effect in Cross-Couplings

The 2-pyrimidinyl heterocycle is a well-established directing group for palladium-catalyzed C-H activation and Suzuki coupling, as documented in the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile where the pyrimidine ring orientation controls the productive coupling with aryl halides . Switching to the 4-pyrimidinyl isomer (CAS 1236861-78-1) would alter the coordination geometry with palladium, potentially leading to distinct regioisomeric products and lower coupling efficiency.

Regioselectivity Suzuki Coupling Transition Metal Catalysis

Procurement-Driven Application Scenarios


Selective JAK1/JAK2 Inhibitor Intermediate Synthesis

This compound serves as a structurally authenticated intermediate for baricitinib and related JAK1/JAK2 inhibitors . The 2-pyrimidinyl substitution is integral to the pharmacophore, while the Boc group permits late-stage deprotection and functionalization. Procuring the 4-pyrimidinyl isomer or free amine would introduce a structural mismatch with the patent-protected route and compromise biological specificity.

PDE4 and Muscarinic M3 Dual Antagonist Lead Optimization

3-substituted azetidinylpyrimidine derivatives bearing the 2-pyrimidinyl group have been identified as potent dual M3 antagonists and PDE4 inhibitors for COPD treatment . The substitution pattern is critical for maintaining dual pharmacology; replacement with isomeric pyrimidinyl azetidines abrogates the desired PDE4 inhibitory activity.

Fragment-Based Drug Discovery Library Construction

The compound's computed high ligand efficiency metrics (MW 235.28, TPSA 55.3 Ų) make it an attractive fragment for kinase-hinge region screening [1]. The 2-pyrimidinyl moiety offers a distinct donor-acceptor-acceptor hydrogen-bond motif not provided by the 4- or 5-pyrimidinyl isomers, enabling unique binding interactions.

Chemoselective Multi-Step Synthesis of Azetidine APIs

The orthogonal Boc protection allows this compound to be used in sequential deprotection-coupling strategies, such as Horner-Emmons olefination followed by sulfonamidation, without azetidine-nitrogen interference . This is a key differentiator from the unprotected 3-(pyrimidin-2-yl)azetidine (CAS 1236861-61-2), which would require additional protection/deprotection steps and reduce overall yield.

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